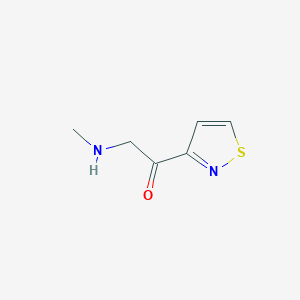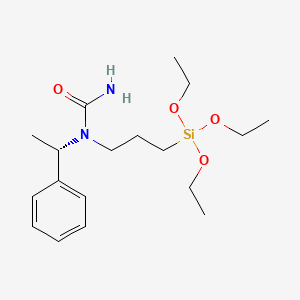
(S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea is a chiral organosilane compound Organosilanes are compounds containing carbon-silicon bonds, and they are widely used in various fields such as materials science, organic synthesis, and surface modification
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea typically involves the reaction of (S)-1-phenylethylamine with 3-isocyanatopropyltriethoxysilane. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or toluene under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Purification methods such as distillation or chromatography would be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The phenylethyl group can undergo oxidation to form corresponding ketones or reduction to form alkanes.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acidic/basic solutions.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Substitution: Urea derivatives.
Oxidation: Ketones.
Reduction: Alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea can be used as a precursor for the synthesis of hybrid organic-inorganic materials. The triethoxysilyl group allows for the formation of siloxane networks, while the phenylethyl group can provide organic functionality.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential as a drug delivery agent or as a component in biomaterials. The chiral nature of the compound may also make it useful in enantioselective synthesis or as a chiral ligand in asymmetric catalysis.
Industry
In industry, this compound can be used in the production of coatings, adhesives, and sealants. The ability to form strong bonds with both organic and inorganic substrates makes it valuable in creating durable and versatile materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea would depend on its specific application. In the context of material science, the triethoxysilyl group can undergo hydrolysis and condensation to form siloxane networks, providing structural integrity and stability. In biological systems, the phenylethyl group may interact with specific molecular targets, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(1-Phenylethyl)-1-(3-(trimethoxysilyl)propyl)urea: Similar structure but with trimethoxysilyl group instead of triethoxysilyl group.
®-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea: Enantiomer of the compound.
1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea: Non-chiral version of the compound.
Uniqueness
The uniqueness of (S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea lies in its chiral nature and the presence of both organic and inorganic functional groups. This combination allows for the creation of materials with tailored properties and functionalities, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C18H32N2O4Si |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
1-[(1S)-1-phenylethyl]-1-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C18H32N2O4Si/c1-5-22-25(23-6-2,24-7-3)15-11-14-20(18(19)21)16(4)17-12-9-8-10-13-17/h8-10,12-13,16H,5-7,11,14-15H2,1-4H3,(H2,19,21)/t16-/m0/s1 |
Clave InChI |
SRXPNQATTAXUFJ-INIZCTEOSA-N |
SMILES isomérico |
CCO[Si](CCCN([C@@H](C)C1=CC=CC=C1)C(=O)N)(OCC)OCC |
SMILES canónico |
CCO[Si](CCCN(C(C)C1=CC=CC=C1)C(=O)N)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Morpholine,4-[(2-nitrosophenyl)sulfonyl]-](/img/structure/B13148363.png)
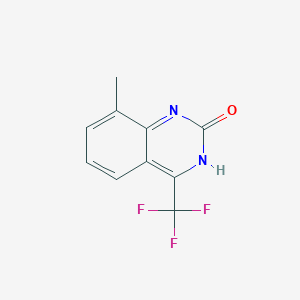
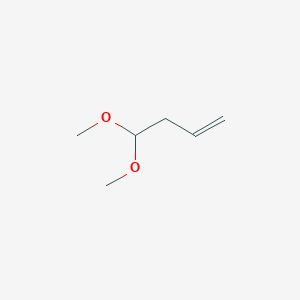

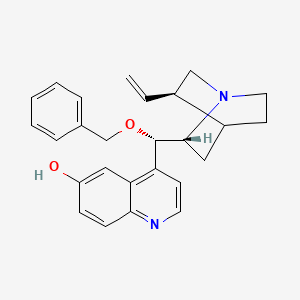
![4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan](/img/structure/B13148398.png)
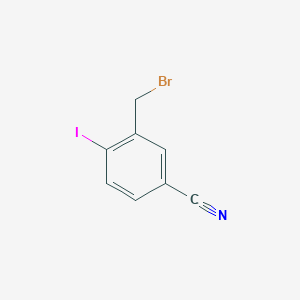

![4,8-bis(5-octylthiophen-2-yl)thieno[2,3-f][1]benzothiole](/img/structure/B13148414.png)

![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13148426.png)


